N'-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a cyanobenzylidene group attached to a methylbenzenesulfonohydrazide moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 4-methylbenzenesulfonohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes by binding to specific receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N’-(4-Cyanobenzylidene)nicotinohydrazide: Similar structure with a nicotinohydrazide moiety instead of methylbenzenesulfonohydrazide.
N’-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide: A favipiravir derivative with antiviral properties.
Uniqueness
N’-(4-Cyanobenzylidene)-4-methylbenzenesulfonohydrazide stands out due to its unique combination of a cyanobenzylidene group and a methylbenzenesulfonohydrazide moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13N3O2S/c1-12-2-8-15(9-3-12)21(19,20)18-17-11-14-6-4-13(10-16)5-7-14/h2-9,11,18H,1H3/b17-11+ |
InChI Key |
ZTDFKIIUJWWLAW-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
solubility |
17 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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